6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one - 2176201-89-9

6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-2908327
CAS Number: 2176201-89-9
Molecular Formula: C23H26FN3O2
Molecular Weight: 395.478
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. It demonstrates excellent potency in suppressing the mitogen-activated protein kinase (MAPK) pathway signaling and inhibiting tumor growth in receptor tyrosine kinase (RTK)-activated and KRAS mutant xenograft models in vivo [].

Relevance: IACS-15414 and 6-cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one share the core dihydropyrimidin-4-one scaffold. Both compounds feature substitutions at the 6-position of this scaffold, albeit with different chemical moieties. The shared scaffold and substitution pattern suggest potential similarities in their overall molecular shape and potential for interacting with biological targets. [https://www.semanticscholar.org/paper/8aa917f2bb682f8b1f3c4cd0eba07d5464a10710] []

Ethyl-6-methyl–2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates

Compound Description: This series of compounds serves as a starting point for synthesizing various 3,4-dihydropyrimidin-2-one derivatives. The ester functionality at the 5-position allows for further chemical modification, enabling the creation of a diverse array of compounds with varying biological activities [].

Relevance: The ethyl-6-methyl–2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates series highlights the importance of the dihydropyrimidinone core structure, a key feature also present in 6-cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one. This emphasizes the dihydropyrimidinone core as a privileged scaffold for exploring various pharmacological activities. [https://www.semanticscholar.org/paper/cfeb346c5e6868dd80e3e83716583b5e176fd20d] []

3-methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (Compound 5)

Compound Description: Compound 5 is a potent glycogen synthase kinase-3β (GSK-3β) inhibitor, demonstrating an IC50 value of 74 nM []. It exhibits significant antidepressant activity in vivo, reducing immobility duration in animal models at a dose of 50 mg/kg. Molecular docking studies indicate a crucial interaction with Val-135 in the active site of GSK-3β, contributing to its inhibitory activity [].

Relevance: Compound 5 and 6-cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one both feature a piperidine ring linked to the dihydropyrimidin-4-one core, albeit with different linking groups and substituents on the piperidine. This shared structural motif suggests a potential for similar biological activity profiles, particularly related to GSK-3β inhibition. [https://www.semanticscholar.org/paper/bfe8e5ce96fd150f5999e319fbf58765d8368013] []

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

Compound Description: BAY 73-6691 is a potent and selective phosphodiesterase 9 (PDE9) inhibitor []. It shows promise for treating Alzheimer's disease due to its high selectivity for PDE9, a crucial enzyme involved in regulating cGMP levels in the brain. In vitro studies using a cGMP reporter cell line demonstrated its ability to penetrate cells and effectively inhibit intracellular PDE9 activity [].

Relevance: Although BAY 73-6691 belongs to the pyrazolopyrimidine class instead of the dihydropyrimidinone class of 6-cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, it highlights the close structural and pharmacological relationship between pyrazolopyrimidines and dihydropyrimidinones. Both classes are known to possess a wide range of biological activities, and their shared structural features make them valuable scaffolds for drug discovery efforts. [https://www.semanticscholar.org/paper/4101ef325bf9d1e53f341c38337ad70c0744e968] []

2-[({1'-[(4-fluorophenyl)methyl]-2-methyl-1',2',3',6'-tetrahydro[3,4'-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one (Compound 25)

Compound Description: Compound 25 is a potent activator of AMP-activated protein kinase (AMPK), demonstrating good aqueous solubility []. Unlike direct AMPK activators, it exhibits selective cell growth inhibitory activity against human breast cancer cell lines [].

Relevance: Compound 25, while not a dihydropyrimidinone, shares a key structural feature with 6-cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one: the presence of a 4-fluorophenyl substituent. This suggests that both compounds might exhibit some commonality in their pharmacophoric features, potentially impacting their binding to specific targets. [https://www.semanticscholar.org/paper/aec2f7b694c811fe7be577a9ef458acedbf32483] []

Properties

CAS Number

2176201-89-9

Product Name

6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

IUPAC Name

6-cyclopropyl-3-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]pyrimidin-4-one

Molecular Formula

C23H26FN3O2

Molecular Weight

395.478

InChI

InChI=1S/C23H26FN3O2/c24-19-5-3-18(4-6-19)23(9-10-23)22(29)26-11-7-16(8-12-26)14-27-15-25-20(13-21(27)28)17-1-2-17/h3-6,13,15-17H,1-2,7-12,14H2

InChI Key

DDUAJFPXBRTESP-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.